REACTION_CXSMILES
|
N.[C:2]([OH:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9].[N+]([O-])([O-])=O.[Ag+:18]>O>[C:2]([O-:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:9])([CH3:10])[CH3:11].[Ag+:18] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
103.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
101.94 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting ammonium neodecanoate soap was stirred at ambient temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
DISTILLATION
|
Details
|
distilled water (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
warm (50° C.)
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried overnight at 40° C. under vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
r.t. silver
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |